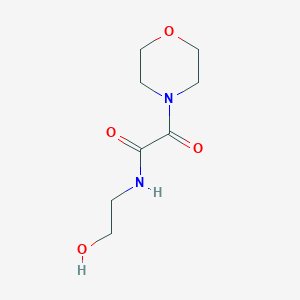
N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide is a chemical compound that is not directly described in the provided papers. However, the papers discuss related compounds that share structural similarities, such as the presence of a morpholino group and an acetamide moiety. These compounds are of interest due to their potential pharmacological properties, including antihistaminic activity .
Synthesis Analysis
The synthesis of related compounds involves the condensation of chloroacetamides with morpholine or other amines in the presence of anhydrous potassium carbonate . For instance, novel 2-morpholino-N-(4,6-diarylpyrimidin-2-yl)acetamides were synthesized by reacting 2-chloro-N-(4,6-diarylpyrimidin-2-yl)acetamides with morpholine . Similarly, N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides were synthesized by reacting appropriate heterylamines with 2-alkoxyethanols or 2-(N,N-dialkylamino)ethanols . These methods could potentially be adapted for the synthesis of N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide.
Molecular Structure Analysis
The molecular structure of compounds related to N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide is characterized by spectroscopic methods such as mass spectrometry (MS), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy . These techniques provide information about the functional groups present and the overall molecular framework.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include chloroacetylation and subsequent reaction with amines or alcohols in the presence of a base . The base, anhydrous potassium carbonate, facilitates the nucleophilic substitution reaction that leads to the formation of the acetamide linkage. The specific chemical reactions for N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide would likely follow a similar pathway.
Physical and Chemical Properties Analysis
The physical properties of related compounds, such as melting points, are typically determined during the characterization process . The chemical properties, such as reactivity and stability, can be inferred from the functional groups present in the molecule. For example, the presence of an acetamide group suggests certain reactivity patterns, such as hydrolysis under acidic or basic conditions. The antihistaminic activity of some related compounds was evaluated using in vitro methods, indicating the potential for biological activity .
Applications De Recherche Scientifique
Antitumor Properties
N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide derivatives exhibit promising antitumor properties. In a study, N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides were synthesized and evaluated for their anticancer activity. These compounds were identified as potential new anticancer agents (Horishny et al., 2020).
Antifungal Agents
2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which are closely related to N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide, have been identified as broad-spectrum antifungal agents. These derivatives demonstrated significant antifungal activity against various fungi species, including Candida and Aspergillus species (Bardiot et al., 2015).
DNA and Protein Binding Studies
N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide, a derivative of N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide, has been studied for its DNA and protein-binding interactions. These compounds exhibit strong binding abilities with both calf thymus DNA and bovine serum albumin (BSA), indicating potential for biomedical applications (Raj, 2020).
Antimicrobial Activity
Compounds related to N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide have been synthesized and evaluated for their antimicrobial activity. These include derivatives such as 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides, which showed considerable antimicrobial efficacy against various bacterial and fungal strains (Jayadevappa et al., 2012).
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-2-morpholin-4-yl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c11-4-1-9-7(12)8(13)10-2-5-14-6-3-10/h11H,1-6H2,(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVJIKBNMPYRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxyethyl)-2-(morpholin-4-yl)-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B3003181.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(methylthio)benzyl)propanamide](/img/structure/B3003183.png)
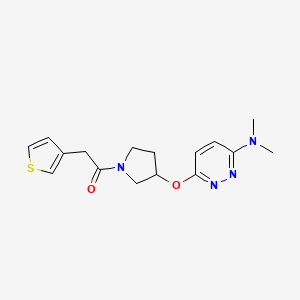
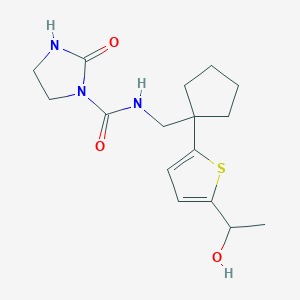
![Methyl 4-(2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B3003190.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3003192.png)
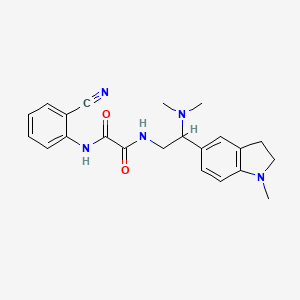
![[2-[(2-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B3003195.png)
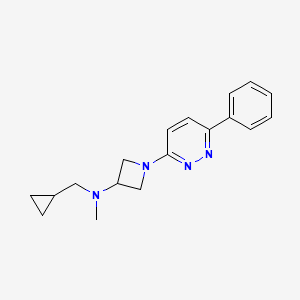
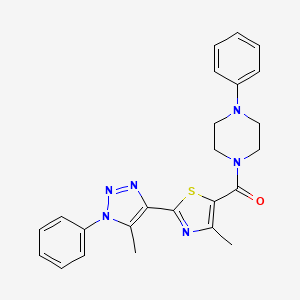
![3-[Cyclopropyl(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3003200.png)
![1-({1-[6-(2-Thienyl)pyridazin-3-yl]piperidin-4-yl}carbonyl)indoline](/img/structure/B3003201.png)